N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an imidazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole and imidazole intermediates, followed by their coupling with aniline derivatives. The reaction conditions often require the use of strong bases, such as potassium hydroxide, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole and imidazole derivatives, while reduction could lead to the formation of amine derivatives .
Scientific Research Applications
N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole and imidazole rings play a crucial role in these interactions, often forming hydrogen bonds or π-π stacking interactions with the target molecules. This binding can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)benzamide
- N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)pyridine
Uniqueness
N-Methyl-N-(3-(2-(2-methyloxazol-4-yl)-1H-imidazol-1-yl)propyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both oxazole and imidazole rings in the same molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20N4O |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-methyl-N-[3-[2-(2-methyl-1,3-oxazol-4-yl)imidazol-1-yl]propyl]aniline |
InChI |
InChI=1S/C17H20N4O/c1-14-19-16(13-22-14)17-18-9-12-21(17)11-6-10-20(2)15-7-4-3-5-8-15/h3-5,7-9,12-13H,6,10-11H2,1-2H3 |
InChI Key |
NQSLIJSPTQNBPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C2=NC=CN2CCCN(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.